molecular formula C18H26N2O2 B4002652 1-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]imidazole

1-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]imidazole

Cat. No.: B4002652
M. Wt: 302.4 g/mol
InChI Key: XTMPGZZFKLDKPS-UHFFFAOYSA-N
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Description

1-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]imidazole is a useful research compound. Its molecular formula is C18H26N2O2 and its molecular weight is 302.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl}-1H-imidazole is 302.199428076 g/mol and the complexity rating of the compound is 317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

Several studies focus on the catalytic properties of compounds related to 1-{2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl}-1H-imidazole. For instance, complexes involving phenoxyimidazolyl-salicylaldimine and iron have been synthesized and evaluated for their potential in catalyzing ethylene reactions, including oligomerization and polymerization processes. These studies reveal that the catalytic performance can be significantly influenced by the solvent used and the nature of the ligands involved, highlighting the versatility of these complexes in catalysis (Yankey et al., 2014).

Material Science and Organic Synthesis

Research in material science and organic synthesis has also benefited from the unique properties of these compounds. One study describes the synthesis of new zirconium complexes supported by N-heterocyclic carbene ligands, assessing their hydroamination catalytic properties. Such complexes show promise in the synthesis of organic compounds by facilitating the addition of amines to alkenes, demonstrating the potential of these catalysts in organic synthesis (Barroso et al., 2014).

Antioxidant Properties

Another interesting application is in the evaluation of antioxidant properties. Compounds with similar structures have been studied for their ability to act as antioxidants. For example, the antioxidant effect of different groups in the 2,6-positions of new 4-ethoxy-phenols was evaluated using various assays. These studies contribute to the understanding of how structural modifications can influence the antioxidant activity of these compounds (Rubio-Cortés et al., 2021).

Synthesis and Evaluation of Imidazole Derivatives

Furthermore, the synthesis and biological evaluation of 1H-imidazoles as ligands for the estrogen receptor and cytotoxic inhibitors of the cyclooxygenase enzyme have been explored. These studies showcase the broad applicability of imidazole derivatives in medicinal chemistry and drug development (Wiglenda et al., 2005).

Advanced Functional Materials

The development of advanced functional materials also benefits from the unique properties of these compounds. For instance, thiacalix[4]arene derivatives bearing imidazole units have been synthesized and characterized, demonstrating potential as receptors for metal ions and as extractants for anions, showcasing the utility of these compounds in sensor and separation technologies (Zhao et al., 2016).

Properties

IUPAC Name

1-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-15-6-5-7-16(18(2,3)4)17(15)22-13-12-21-11-10-20-9-8-19-14-20/h5-9,14H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMPGZZFKLDKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)(C)C)OCCOCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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